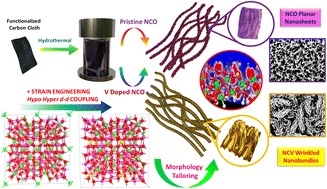Lattice strain induced d-band centre engineering enabled pseudocapacitive energy storage in 2D hypo–hyper electronic V-NiCo2O4 for asymmetric supercapacitors†
Nanoscale Pub Date: 2023-10-16 DOI: 10.1039/D3NR03251E
Abstract
Understanding the role of fundamental structural engineering of materials in unravelling the underlying rudimentary electronic structure-dependent charge storage mechanisms is crucial for developing new strategic approaches toward high-performance electrochemical energy storage devices. Here, we demonstrate the role of strain engineering by V doping-induced lattice contraction in NiCo2O4 for increasing the energy density and power density of aqueous asymmetric hybrid supercapacitors. For application in energy storage, we demonstrate the influence of electron-deficient V4+/5+ doping in electron-rich Ni2+ sites, which has been found to result in the formation of a hypo–hyper electronically coupled cation pair causing a shift in the d-band and O 2p band centres and distortion of CoO6 octahedra. Optimization of V doping to 3 mol%, achieved by a binder-free one-step hydrothermal method, has yielded a 96% increase in specific capacitance of up to 2316 F g−1 from 1193 F g−1 in pristine materials at 1 A g−1 in a three-electrode configuration with a coulombic efficiency (η%) of 94% and a 24% increase in rate capacity. A two-fold increase in specific capacitance in the pouch cell device, fabricated with a functionalized carbon nanosphere positive electrode, has been observed for the V-doped samples at 1 A g−1 with a η% of 97% and a maximum energy density of 96.3 W h g−1 and a maximum power density of 8733.6 W g−1 which are 41% and 24.3% higher than the pristine device, respectively. Excellent cycling stability of 95.4% capacitance retention has been observed after 6000 cycles. DFT calculations have been carried out to understand the previously unexplored effect of lattice strain on charge transport and quantum capacitance, and ultimately its effect on the transition state kinetics of energy storage faradaic reaction mechanisms. The aim of this work is to establish a fresh perspective on developing a deep understanding of the fundamental electronic and structural properties of materials by drawing in concepts from descriptor models in electrocatalysis to reveal the role of lattice strain and d-band centre tailoring in enabling pseudocapacitive energy storage.


Recommended Literature
- [1] Linking interfacial work of deformation from deconvoluted macro-rheological spectrum to early stage healing in selected polyurethanes†
- [2] Single transition metal atom embedded antimonene monolayers as efficient trifunctional electrocatalysts for the HER, OER and ORR: a density functional theory study†
- [3] Back cover
- [4] Recent trends in transition metal dichalcogenide based supercapacitor electrodes
- [5] Applications of magnetic and electromagnetic forces in micro-analytical systems
- [6] Straightforward synthesis of MTW-type magnesium silicalite for CO2 fixation with epoxides under mild conditions†
- [7] Controlled doping of semiconducting titania nanosheets for tailored spinelectronic materials†
- [8] Nb and Zr modified MWW zeolites – characterisation and catalytic activity
- [9] Stitching together SNx units in the coordination sphere of zirconium: assembly of a tris(imido)sulfite and a hydrazidobis(imido)sulfite†
- [10] Disordered peptide chains in an α-C-based coarse-grained model†

Journal Name:Nanoscale
Research Products
-
CAS no.: 10403-00-6
-
CAS no.: 108561-00-8









